3,3,3-Trimethoxypropionitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3,3,3-Trimethoxypropionitrile involves a variety of strategies, highlighting the compound's versatility in synthetic chemistry. For instance, the synthesis of 3-amino-5-methoxyisoxazole utilizes 3,3,3-trimethoxypropionitrile as a raw material, demonstrating the compound's applicability in creating heterocyclic compounds through a two-step reaction process (Chen Xue-xi, 2013). This example illustrates the compound's role in enabling complex organic transformations.

Molecular Structure Analysis

The molecular structure of derivatives and related compounds to 3,3,3-Trimethoxypropionitrile has been extensively studied, providing insights into their chemical properties and reactivity. For example, the structural determination of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives through reactions involving dimethyl acetylenedicarboxylate showcases the complexity of structures that can be synthesized from related nitriles (Y. Tominaga et al., 1997).

Chemical Reactions and Properties

3,3,3-Trimethoxypropionitrile and its derivatives participate in a range of chemical reactions, illustrating their chemical properties. The Claisen ortho ester rearrangement using trimethyl 3-(phenylseleno)orthopropionate as a synthon for the preparation of acrylates and lactones exemplifies the type of chemical transformations facilitated by compounds related to 3,3,3-Trimethoxypropionitrile (S. Raucher et al., 1979).

Physical Properties Analysis

The physical properties of compounds related to 3,3,3-Trimethoxypropionitrile, such as solubility, density, and vapor pressure, have been studied to understand their behavior in different conditions. For example, the exploration of 1,2,3-Trimethoxypropane as a physical solvent for CO2 absorption highlights the importance of understanding the thermophysical properties of these compounds (Brian S. Flowers et al., 2017).

Chemical Properties Analysis

The chemical properties of 3,3,3-Trimethoxypropionitrile and its derivatives, such as reactivity towards nucleophiles, electrophiles, and their role in catalysis, are crucial for their application in organic synthesis. The mechanistic investigation of the anodic oxidation of related compounds, for example, provides insight into the electron transfer processes and the formation of dimeric products (A. H. Said et al., 2002).

Applications De Recherche Scientifique

CO2 Absorption : 1,2,3-Trimethoxypropane, a derivative, shows potential as a green, non-toxic solvent for CO2 absorption. It could be used in processes like the Selexol process for the removal of CO2 and other acid gases from substances like methane and hydrogen (Flowers et al., 2017).

Synthetic Chemistry : Trimethyl 3-(phenylseleno)orthopropionate, another variant, is used in the Claisen ortho ester rearrangement with allylic alcohols for synthesizing 2-substituted acrylates and -methylene--butyrolactones (Raucher et al., 1979).

Enamines and Pyridinium Salts Synthesis : An improved procedure for preparing trimethoxyacetonitrile leads to a variety of enamines and pyridinium salts, valuable for synthesizing orthoamides and imidium salts (Kantlehner et al., 2012).

Solvent in Organic Reduction : 1,2,3-Trimethoxypropane is identified as a low-toxicity, glycerol-based solvent for the reduction of organic functions, useful in converting nitrile to amine and nitrobenzene to amine (Sutter et al., 2013).

Anodic Oxidation : The anodic oxidation of 3,4,5-trimethoxytoluene in acetonitrile predominantly yields dimeric biphenyl products, useful in electrochemical applications (Said et al., 2002).

Polymer Chemistry : Terpolymerization involving 3-methacryloxypropyl tris(trimethylsiloxy)silane leads to homogeneous compositions, relevant in materials science (Hélary et al., 2000).

Pharmaceutical Intermediates : 3-Amino-5-methoxyisoxazole has been synthesized with high yield and purity, indicating its potential as an intermediate in pharmaceutical applications (Chen, 2013).

Molecular Motion Studies : Trimethylacetonitrile's molecular motions, particularly t-butyl group rotation, have been studied, providing insights into its physical properties (Saffar et al., 1972).

Prebiotic Chemistry : Reactions of nitriles in ices, forming compounds like cyanate ion and ketenimines, are relevant to prebiotic chemistry in interstellar mediums (Hudson & Moore, 2004).

Electrosynthesis : The B3LYP density functional theory method can predict the redox properties of aromatics in acetonitrile, aiding in the design of molecular materials and electrosynthesis processes (Henry & Mount, 2009).

Propriétés

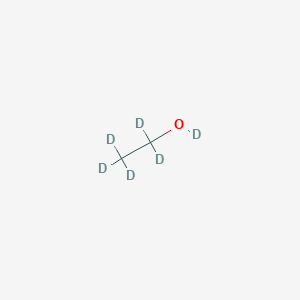

IUPAC Name |

3,3,3-trimethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDXQYLAATRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220415 | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trimethoxypropionitrile | |

CAS RN |

70138-31-7 | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trimethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)